5-Ethyl-1H-pyrazole-3,4-diamine
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Overview
Description
5-Ethyl-1H-pyrazole-3,4-diamine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1H-pyrazole-3,4-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylhydrazine with 1,3-diketones or β-ketoesters under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs eco-friendly methodologies, such as heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions. These methods offer advantages in terms of efficiency, yield, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
5-Ethyl-1H-pyrazole-3,4-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3,4-diamine: Lacks the ethyl group, which may affect its reactivity and biological activity.
5-Methyl-1H-pyrazole-3,4-diamine: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
1H-Pyrazole-3,4-diamine derivatives: Various derivatives with different substituents can exhibit a wide range of properties.
Uniqueness
The presence of the ethyl group in 5-Ethyl-1H-pyrazole-3,4-diamine can influence its chemical reactivity and biological activity, making it distinct from other pyrazole derivatives. This uniqueness can be leveraged in the design of new compounds with specific desired properties .
Properties
IUPAC Name |
5-ethyl-1H-pyrazole-3,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-3-4(6)5(7)9-8-3/h2,6H2,1H3,(H3,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTNKZSHYVIRKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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